(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is a complex organic compound characterized by the presence of a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Bromination: The bromine atom is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Final Coupling: The final step involves coupling the brominated intermediate with the sulfonylated morpholine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The morpholine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol: shares structural similarities with other brominated phenyl derivatives and sulfonylated morpholine compounds.
Morpholine derivatives: Compounds like morpholine-4-sulfonamide and morpholine-4-sulfonic acid have similar structural motifs and may exhibit comparable chemical reactivity and biological activity.
Uniqueness
- The unique combination of a bromine atom, a morpholine ring, and a sulfonyl group in this compound distinguishes it from other similar compounds. This unique structure may confer specific binding properties and reactivity, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H16BrNO4S |
---|---|
Molecular Weight |
350.23 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H16BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4,12,15H,5-9H2/t12-/m0/s1 |
InChI Key |
PTQGAUOCNNTCEL-LBPRGKRZSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[C@H](CBr)O |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.